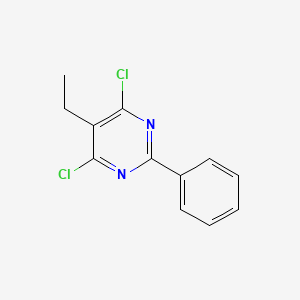

5-Bromo-2-chloro-1,3-dinitrobenzene

概要

説明

5-Bromo-2-chloro-1,3-dinitrobenzene is a useful research compound. Its molecular formula is C6H2BrClN2O4 and its molecular weight is 281.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1. Reactions with Sodium Borohydride

Gold, Miri, and Robinson (1980) explored the reactions of o-bromo- and p-chloro-nitrobenzenes, including 1-X-2,4-dinitrobenzenes, with sodium borohydride in dimethyl sulphoxide solution. They observed hydride Meisenheimer adducts, indicating the significance of these compounds in nucleophilic aromatic substitution reactions. This research highlighted the potential of 5-Bromo-2-chloro-1,3-dinitrobenzene in synthetic chemistry, particularly in reactions involving hydride agents (Gold, Miri, & Robinson, 1980).

2. Synthesis of Derivatives

Xuan et al. (2010) demonstrated the synthesis of 1-bromo-2,4-dinitrobenzene, which can be extrapolated to the synthesis of this compound. This process is integral to producing intermediates for medicinal, pharmaceutical agents, organic dyes, and organic electroluminescent materials. Their method achieved a high yield and purity, emphasizing the compound's utility in industrial and pharmaceutical applications (Xuan et al., 2010).

3. Aromatic Bromination Processes

Andrievsky et al. (2014) researched the bromination of aromatic compounds, which is relevant to the production of halogenated derivatives like this compound. Their work underlines the importance of this compound in creating halogenated intermediates for further chemical synthesis (Andrievsky et al., 2014).

4. Reactivity in Nucleophilic Substitution

Dutov et al. (2017) studied the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes, such as this compound, in aromatic nucleophilic substitution reactions. Their findings reveal that these compounds can undergo substitution reactions with various anionic nucleophiles. This study indicates the potential of this compound in complex chemical syntheses involving nucleophilic agents (Dutov et al., 2017).

Safety and Hazards

Safety data sheets indicate that 5-Bromo-2-chloro-1,3-dinitrobenzene should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

作用機序

Target of Action

The primary target of 5-Bromo-2-chloro-1,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the benzene ring. It participates in the electrophilic aromatic substitution reactions, which are crucial for the synthesis of various organic compounds . The compound’s interaction with the benzene ring can lead to the formation of new compounds with different properties .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with different properties . The exact molecular and cellular effects would depend on the specific context and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure . For instance, the compound’s reactivity can be enhanced in the presence of certain catalysts .

生化学分析

Biochemical Properties

5-Bromo-2-chloro-1,3-dinitrobenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. The nitro groups on the benzene ring make it an electron-deficient compound, which can interact with nucleophilic sites on enzymes and proteins. For instance, it can form covalent bonds with thiol groups in cysteine residues, leading to enzyme inhibition. This compound is also known to interact with glutathione, a tripeptide involved in cellular detoxification processes, by forming conjugates that are subsequently excreted from the cell .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modifying key signaling pathways and altering gene expression. For example, the compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways such as the Nrf2 pathway. This activation results in the upregulation of antioxidant genes, helping the cell to mitigate the damage caused by oxidative stress. Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of proteins, particularly those containing cysteine residues. This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. The compound can also bind to DNA, causing changes in gene expression by altering transcription factor binding or inducing DNA damage. These interactions highlight the compound’s potential as a tool for studying protein function and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and prolonged changes in gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability can be closely monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of the compound can cause liver and kidney damage, likely due to its ability to generate reactive oxygen species and induce oxidative stress. Additionally, there may be threshold effects, where a certain dosage is required to observe any significant biochemical or cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification. The compound is metabolized by enzymes such as glutathione S-transferase, which catalyzes the conjugation of the compound with glutathione. This conjugation facilitates the compound’s excretion from the cell and reduces its toxicity. Additionally, the compound can be reduced by nitroreductases, leading to the formation of amine derivatives that may have different biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, the compound can be transported by multidrug resistance-associated proteins, which help to export the compound out of the cell. Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, allowing it to reach different tissues and exert its effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound is known to localize in the cytoplasm, where it can interact with cytosolic enzymes and proteins. Additionally, it may accumulate in the nucleus, where it can bind to DNA and affect gene expression. The compound’s localization is influenced by targeting signals and post-translational modifications, which can direct it to specific cellular compartments .

特性

IUPAC Name |

5-bromo-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNTICVTKSXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612332 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51796-82-8 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)